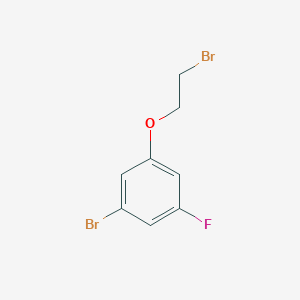
1-Bromo-3-(2-bromoethoxy)-5-fluorobenzene
Vue d'ensemble
Description
1-Bromo-3-(2-bromoethoxy)-5-fluorobenzene, also known as 2-bromoethoxy-5-fluorobenzene, is a fluorinated aromatic compound that has been widely studied due to its unique properties. It is a colorless, crystalline solid with a melting point of approximately 75°C and a boiling point of approximately 180°C. It is soluble in many organic solvents and is stable in air. This compound is used in a variety of applications, including organic synthesis, drug synthesis, and material science.
Applications De Recherche Scientifique
Carbonylative Transformations : A study by Chen et al. (2014) explored the carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles. This process yields six-membered heterocycles, potentially including 1-bromo-3-(2-bromoethoxy)-5-fluorobenzene, and has applications in organic synthesis and pharmaceuticals (Chen, Natte, Neumann, & Wu, 2014).
Photofragment Spectroscopy : Research by Gu et al. (2001) on the ultraviolet photodissociation of similar compounds like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene using photofragment translational spectroscopy provides insights into the photophysical and photochemical behaviors of halogenated benzenes, which can be relevant to environmental studies and materials science (Gu, Wang, Huang, Han, He, & Lou, 2001).
Synthetic Intermediate : The compound is likely used as a synthetic intermediate in various chemical reactions. For instance, Rutherford & Redmond (2003) discussed the preparation of 1-bromo-2-fluorobenzene, which suggests that similar compounds might be used in the synthesis of more complex molecules (Rutherford & Redmond, 2003).
Electrochemical Fluorination : Horio et al. (1996) investigated the electrochemical fluorination of halobenzenes, including compounds similar to 1-bromo-3-(2-bromoethoxy)-5-fluorobenzene. This research has applications in the field of electrochemistry and the development of fluorinated organic compounds (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Vibrational Spectroscopy : The vibrational spectra of trisubstituted benzenes, including 1-bromo-3,5-difluorobenzene, have been recorded and analyzed, as discussed by Aralakkanavar et al. (1992). This research is significant in the field of spectroscopy and materials characterization (Aralakkanavar, Jeeragal, Kalkoti, & Shashidhar, 1992).
Propriétés
IUPAC Name |
1-bromo-3-(2-bromoethoxy)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2FO/c9-1-2-12-8-4-6(10)3-7(11)5-8/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBUQOPWQQLQPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2-bromoethoxy)-5-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



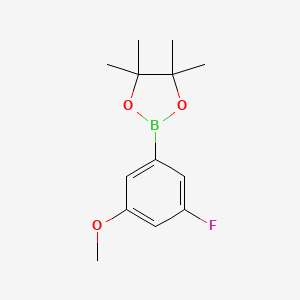
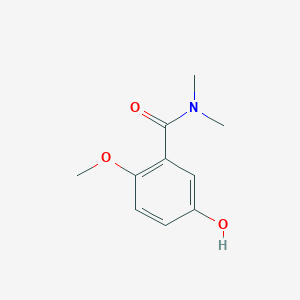
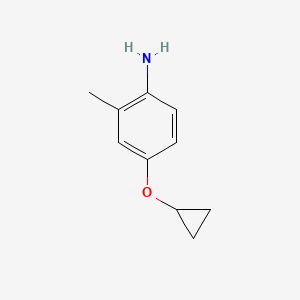
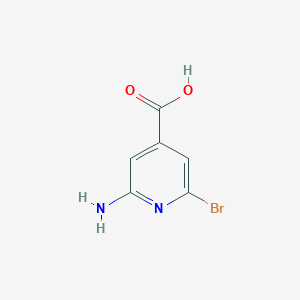
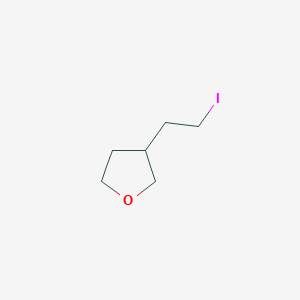
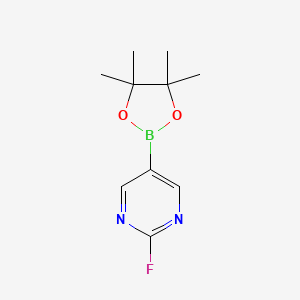
![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1447478.png)
![[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B1447483.png)
![(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B1447484.png)
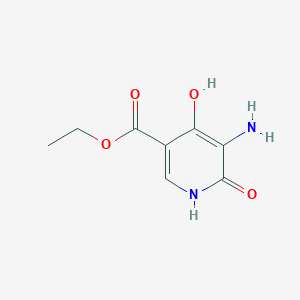
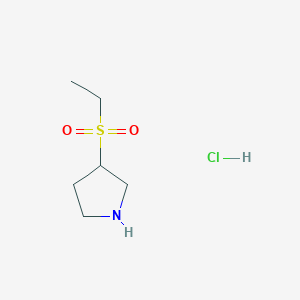
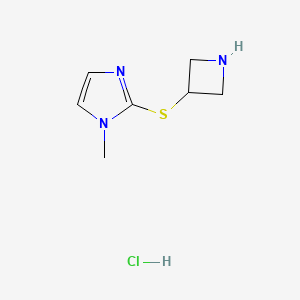
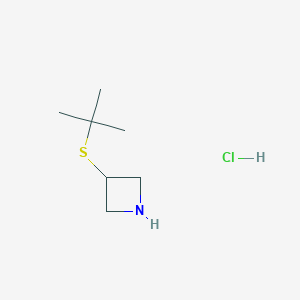
![3-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447490.png)